(R)-5-Pyridin-4-yl-pyrrolidin-2-one
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Overview
Description
®-5-(Pyridin-4-yl)pyrrolidin-2-one is a chiral compound with a pyrrolidinone core and a pyridine ring attached at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Pyridin-4-yl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and pyrrolidinone derivatives.
Formation of Pyrrolidinone Core: The pyrrolidinone core is formed through a cyclization reaction, often involving the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Introduction of Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrrolidinone intermediate under basic conditions.
Industrial Production Methods
Industrial production methods for ®-5-(Pyridin-4-yl)pyrrolidin-2-one may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To reduce any unwanted by-products.
Chromatographic Purification: To isolate the desired enantiomer with high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
®-5-(Pyridin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenated pyridine derivatives with nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolidinone derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
®-5-(Pyridin-4-yl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria and tuberculosis
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ®-5-(Pyridin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as prolyl-tRNA synthetase, inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound disrupts protein synthesis in pathogenic organisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-4-yl)pyrrolidin-2-one: A similar compound with a different stereochemistry.
Substituted Pyridin-2-yl Derivatives: Compounds with similar pyridine rings but different substituents.
Uniqueness
®-5-(Pyridin-4-yl)pyrrolidin-2-one is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity towards certain molecular targets .
Properties
IUPAC Name |
(5R)-5-pyridin-4-ylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-2-1-8(11-9)7-3-5-10-6-4-7/h3-6,8H,1-2H2,(H,11,12)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJFNBLOMCXHBX-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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